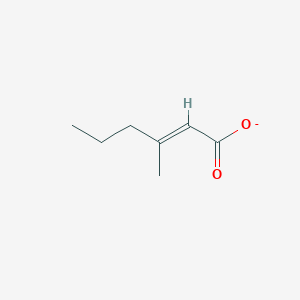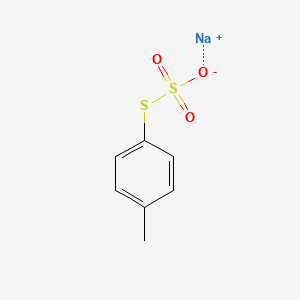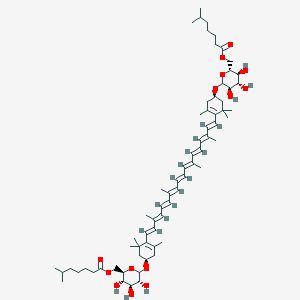
Thermobiszeaxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thermobiszeaxanthin is a polymer.
Aplicaciones Científicas De Investigación
Carotenoid Structure and Role in Thermophilic Bacteria
- Thermobiszeaxanthin in Thermophilic Bacteria : Thermobiszeaxanthin and related carotenoids (e.g., thermozeaxanthins) have been identified in the thermophilic bacterium Thermus thermophilus. These carotenoids are thought to stabilize the bacterial membrane at high temperatures, playing a critical role in the survival of these organisms in extreme environments (Yokoyama et al., 1995).
Biosynthesis and Biotechnological Applications
- Biosynthetic Pathway Insights : Research on Thermus thermophilus HB27 revealed significant alterations in carotenoid composition, including thermobiszeaxanthins, in a mutant strain. This study contributes to understanding the biosynthesis of these carotenoids, which is essential for potential biotechnological applications (Stark et al., 2013).
- Thermobiszeaxanthins and Thermal Adaptation : Thermus filiformis, another thermophilic bacterium, adapts to high temperatures partly through the synthesis of thermobiszeaxanthins. These findings suggest potential biotechnological applications in areas like enzyme stability and industrial processes requiring heat resistance (Mandelli et al., 2017).
Antioxidant Properties and Health Implications
- Antioxidant Activity : A study on extremophile microorganisms, including Thermus filiformis, identified thermobiszeaxanthins and evaluated their antioxidant capacities. These findings have implications for health, given the known benefits of antioxidants (Mandelli et al., 2012).
Implications in Plant Biology and Agriculture
- Zeaxanthin in Plant Stress Tolerance : Zeaxanthin, a related compound, has been shown to play a role in enhancing plant tolerance to abiotic stresses like chilling in peppers, which indirectly points to the potential significance of thermobiszeaxanthin in similar contexts (Tang et al., 2021).
Potential in Nutraceutical Development
- Zeaxanthin in Human Health : While not directly about thermobiszeaxanthin, research on zeaxanthin underscores the broader significance of carotenoids in human health, hinting at potential nutraceutical applications for thermobiszeaxanthin (Park et al., 2010).
Propiedades
Nombre del producto |
Thermobiszeaxanthin |
|---|---|
Fórmula molecular |
C68H104O14 |
Peso molecular |
1145.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(6-methylheptanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 6-methylheptanoate |
InChI |
InChI=1S/C68H104O14/c1-43(2)23-15-19-31-57(69)77-41-55-59(71)61(73)63(75)65(81-55)79-51-37-49(9)53(67(11,12)39-51)35-33-47(7)29-21-27-45(5)25-17-18-26-46(6)28-22-30-48(8)34-36-54-50(10)38-52(40-68(54,13)14)80-66-64(76)62(74)60(72)56(82-66)42-78-58(70)32-20-16-24-44(3)4/h17-18,21-22,25-30,33-36,43-44,51-52,55-56,59-66,71-76H,15-16,19-20,23-24,31-32,37-42H2,1-14H3/b18-17+,27-21+,28-22+,35-33+,36-34+,45-25+,46-26+,47-29+,48-30+/t51-,52-,55-,56-,59-,60-,61+,62+,63-,64-,65?,66?/m1/s1 |
Clave InChI |
ZYYDXCYBBKREKA-VIKMFZHKSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)OC2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(=O)CCCCC(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C3=C(C[C@H](CC3(C)C)OC4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)COC(=O)CCCCC(C)C)C)\C)\C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCC(C)C)O)O)O)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




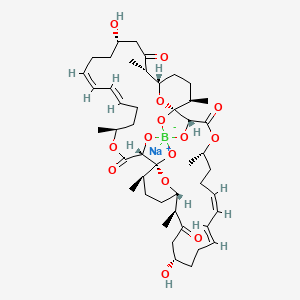
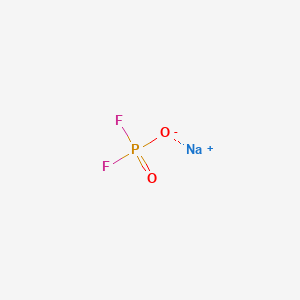
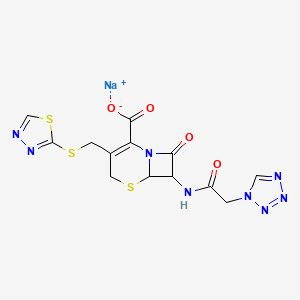
![(2E,4E,6E,8E,12E,18E,20E,22E,24E,26E,38E,48E)-56-amino-15,17,33,35,37,41,43,45,47,51,53-undecahydroxy-N-(2-hydroxy-5-oxocyclopenten-1-yl)-14,16,30-trimethyl-31-oxo-29-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexapentaconta-2,4,6,8,12,18,20,22,24,26,38,48-dodecaenamide](/img/structure/B1260920.png)

![10-[2-(4-methoxyphenyl)-2-oxoethylidene]anthracen-9(10H)-one](/img/structure/B1260922.png)
![(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide](/img/structure/B1260923.png)
![N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide](/img/structure/B1260925.png)
![4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid](/img/structure/B1260926.png)
![(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1260927.png)
